2-(1,1-Dioxidothiomorpholino)acetic acid hydrate
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Overview
Description
2-(1,1-Dioxidothiomorpholino)acetic acid hydrate is a chemical compound with the molecular formula C6H13NO5S and a molecular weight of 211.24 g/mol . This compound is known for its unique structural features, which include a thiomorpholine ring with a dioxido substituent and an acetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Safety and Hazards
Thiomorpholinoacetic Acid 1’,1’-Dioxide Monohydrate can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and ensuring adequate ventilation . If the compound comes into contact with the skin or eyes, it’s recommended to wash with plenty of water and seek medical advice if irritation persists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate typically involves the reaction of thiomorpholine with acetic acid under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxido group into the thiomorpholine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate bulk manufacturing, ensuring consistent quality and supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidothiomorpholino)acetic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxido group, potentially converting it to other functional groups.
Substitution: The acetic acid moiety can undergo substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1,1-Dioxidothiomorpholino)acetic acid hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thiomorpholine and dioxido functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The dioxido group and thiomorpholine ring are believed to play key roles in its biological activities. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A related compound without the dioxido group.
Morpholine: Similar structure but lacks the sulfur atom.
Piperazine: Contains a similar ring structure but with different functional groups.
Uniqueness
2-(1,1-Dioxidothiomorpholino)acetic acid hydrate is unique due to the presence of both the dioxido group and the thiomorpholine ring. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.H2O/c8-6(9)5-7-1-3-12(10,11)4-2-7;/h1-5H2,(H,8,9);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMGQHLUYMNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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